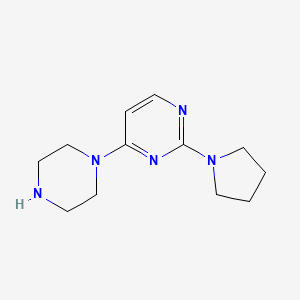
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1503527-77-2. It has a molecular weight of 233.32 and its linear formula is C12H19N5 .
Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine” consists of a pyrimidine ring attached to a piperazine and a pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion of Dipeptidyl Peptidase Inhibitor
The study discusses the disposition of a dipeptidyl peptidase IV inhibitor with a component similar to 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. It details the metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. Key metabolic pathways include hydroxylation of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen. The findings provide insights into the complex metabolism of this class of compounds (Sharma et al., 2012).
Biochemical Synthesis and SAR
Synthesis and SAR Analysis of 5-HT7 Receptor Antagonists
This research investigates the synthesis of piperazin-1-yl substituted heterobiaryls, focusing on the structural features affecting the 5-HT7 binding affinity. The study systematically varied the structural components of the compounds, revealing the critical nature of certain substituents for binding affinity. This work contributes to our understanding of the biochemical interactions and structural requirements for this class of compounds (Strekowski et al., 2016).
Therapeutic Potential and Biological Activity
Synthesis and Antimicrobial Activity of Dithiocarbamate Derivatives
The study focuses on the synthesis of derivatives starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. It evaluates the antimicrobial activity of these compounds, finding several derivatives with high effectiveness. This research highlights the potential therapeutic applications of compounds related to 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in combating microbial infections (Yurttaş et al., 2016).
Molecular Docking and Simulation Studies
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
The study identifies the metabolites of flumatinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia, providing insights into the main metabolic pathways in humans. It highlights the role of molecular docking and simulation studies in understanding the metabolic pathways of drugs and related compounds, offering valuable information for optimizing therapeutic efficacy and safety (Gong et al., 2010).
Eigenschaften
IUPAC Name |
4-piperazin-1-yl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-2-8-17(7-1)12-14-4-3-11(15-12)16-9-5-13-6-10-16/h3-4,13H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRILBJDPEPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



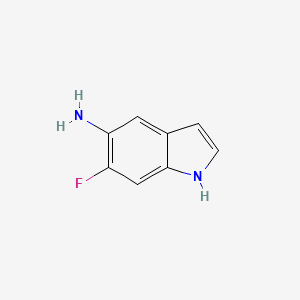
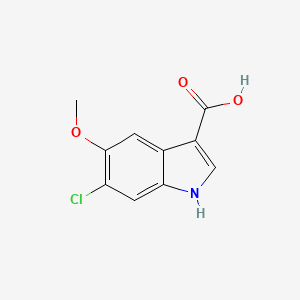
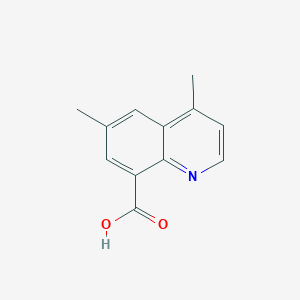
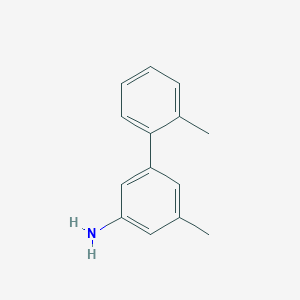
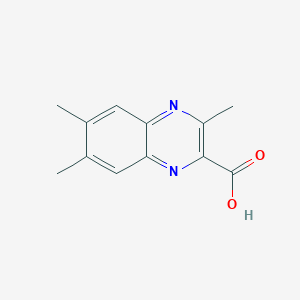
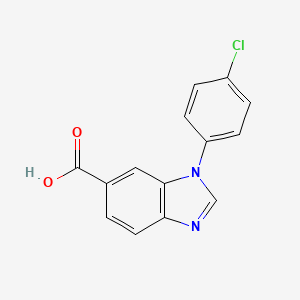
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)

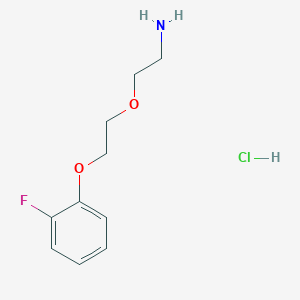
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
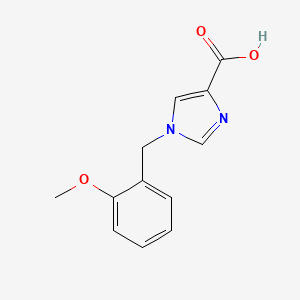
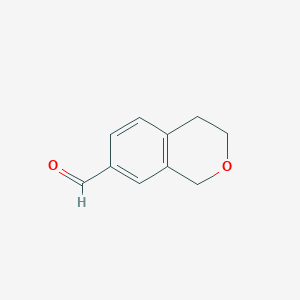
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)